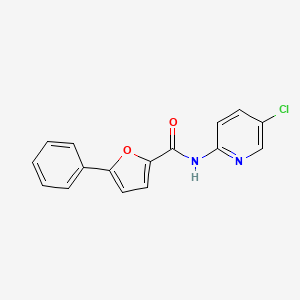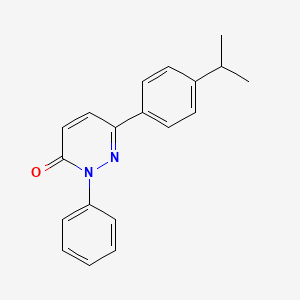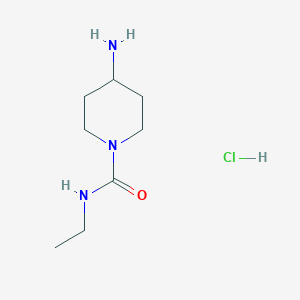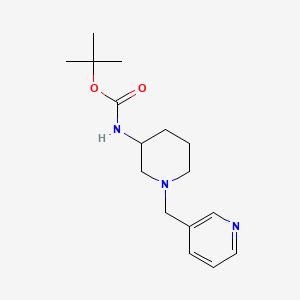![molecular formula C12H20Cl2N2O B5891946 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride](/img/structure/B5891946.png)
3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride is a chemical compound with the molecular formula C12H18N2O.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a phenol group, a piperidine ring, and an amino group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride typically involves the reaction of 3-aminomethylphenol with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include quinones, amines, alcohols, and various substituted phenol derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific enzymes and receptors.
Medicine: The compound has potential therapeutic applications and is used in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(3-amino-1-piperidinyl)methyl]phenol dihydrochloride include:
- 3-amino-1-methyl-piperidine dihydrochloride
- 3-[(3-amino-1-piperidinyl)methyl]phenol
- 3-[(3-amino-1-piperidinyl)methyl]phenol hydrochloride .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-[(3-aminopiperidin-1-yl)methyl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-11-4-2-6-14(9-11)8-10-3-1-5-12(15)7-10;;/h1,3,5,7,11,15H,2,4,6,8-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMPQJUWZQAXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(2-methylbutan-2-yl)-2-[(pyrazin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5891872.png)


![N-[5-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B5891901.png)





![Tert-butyl [1-(tetrahydrofuran-2-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B5891956.png)

![Tert-butyl [1-(furan-2-ylcarbonyl)piperidin-3-yl]carbamate](/img/structure/B5891965.png)
![tert-butyl 4-[3-(aminocarbonyl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B5891969.png)
